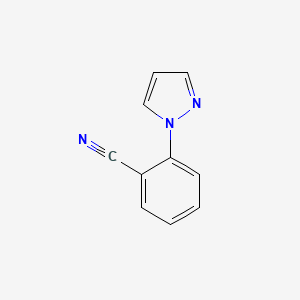

2-(1H-pyrazol-1-yl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrazol-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMURBLXVPMFBMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428171 | |

| Record name | 2-(1H-pyrazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25775-03-5 | |

| Record name | 2-(1H-pyrazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-pyrazol-1-yl)benzonitrile

Foreword: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery and materials science, the journey from a promising molecular scaffold to a viable product is paved with data. It is the empirical understanding of a compound's fundamental characteristics—its physicochemical properties—that dictates its behavior, potential, and ultimate utility. For researchers, scientists, and drug development professionals, this information is not merely academic; it is the cornerstone of rational design, enabling the prediction of everything from bioavailability to formulation stability.

This guide focuses on 2-(1H-pyrazol-1-yl)benzonitrile (CAS No. 25775-03-5), a heterocyclic compound featuring a pyrazole ring linked to a benzonitrile moiety. The pyrazole scaffold is a well-established pharmacophore, present in a multitude of biologically active agents.[1][2] Its linkage to a benzonitrile group, a versatile synthetic handle and a modulator of electronic properties, creates a molecule of significant interest for further chemical exploration. Understanding the core properties of this specific intermediate is critical for its effective use in the synthesis of more complex, high-value molecules, including potential therapeutics.[3][4]

This document eschews a rigid template, instead presenting a narrative that mirrors the scientific process itself: from identity and predicted behavior to the empirical methods of validation. We will delve into the known and calculated properties of this compound, provide field-proven protocols for their experimental determination, and explain the causality behind these methodological choices. Our objective is to equip the reader not just with data, but with a comprehensive and actionable understanding of this compound.

Molecular Identity and Structural Attributes

A precise understanding of a molecule's identity is the non-negotiable first step in any scientific investigation. All subsequent data is anchored to this fundamental information.

Table 1: Core Identification of this compound

| Identifier | Value | Source(s) |

| CAS Number | 25775-03-5 | [5][6] |

| Molecular Formula | C₁₀H₇N₃ | [5][7] |

| Molecular Weight | 169.18 g/mol | [5][7] |

| IUPAC Name | This compound | [7] |

| Common Synonym | 1-o-Cyanophenyl-pyrazole | [5] |

| SMILES | N#CC1=CC=CC=C1N2N=CC=C2 | [5] |

| InChIKey | FMURBLXVPMFBMG-UHFFFAOYSA-N | [7] |

The structure, comprising a planar pyrazole ring attached to the ortho position of a benzonitrile ring, allows for a single rotatable bond between the two aromatic systems.[5] This has implications for its conformational flexibility and interaction with biological targets.

Computational Physicochemical Profile

Before embarking on laboratory work, in-silico predictions provide a valuable, cost-effective baseline for a compound's likely behavior. These calculations, derived from the molecule's structure, guide experimental design and help anticipate challenges such as poor solubility.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development | Source(s) |

| logP (Octanol/Water) | 1.6 - 1.74 | Measures lipophilicity, influencing membrane permeability and solubility. A value in this range suggests moderate lipophilicity. | [5][7] |

| Topological Polar Surface Area (TPSA) | 41.61 Ų | Estimates the surface area of polar atoms, correlating with transport properties. A TPSA < 140 Ų is often associated with good cell permeability. | [5][7] |

| Hydrogen Bond Donors | 0 | The molecule lacks protons attached to electronegative atoms, limiting its ability to donate hydrogen bonds. | [5] |

| Hydrogen Bond Acceptors | 3 | The three nitrogen atoms can act as hydrogen bond acceptors, influencing interactions with biological targets and solubility in protic solvents. | [5] |

| Boiling Point (Predicted) | 332.6 °C at 760 mmHg | Indicates the compound's volatility. | [6] |

Expert Insight: The predicted logP of ~1.7 suggests that this compound strikes a balance between aqueous solubility and lipid membrane permeability. This is a favorable starting point for many drug discovery programs. The TPSA value is well within the range associated with good oral bioavailability. The absence of H-bond donors and the presence of three acceptors will dominate its interaction profile in various solvent systems and with protein targets.

Experimental Physicochemical Properties: A Practical Overview

While predictions are useful, experimentally determined data is the gold standard. Currently, specific experimental values for several key properties of this compound are not widely reported in public literature.[6] Therefore, this section outlines the expected characteristics and provides robust protocols for their determination.

Appearance, Melting Point, and Thermal Analysis

The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas impurities lead to a depressed and broader melting range.[8][9]

-

Expected State: Based on its molecular weight and structure, the compound is expected to be a solid at room temperature. A safety data sheet notes "no data available" for its physical state and color.[6]

-

Melting Point: No experimental value is currently published.[6]

This protocol describes the use of a standard digital melting point apparatus, a reliable and common method in organic chemistry labs.[10]

Causality: The principle relies on heating a small, powdered sample in a capillary tube at a controlled rate.[11] The temperature at which the solid-to-liquid phase transition occurs is observed. The rate of heating is crucial; rapid heating can lead to inaccurate readings due to thermal lag between the heating block, the thermometer, and the sample.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

-

Capillary Loading: Gently tap the open end of a capillary tube into the sample powder. A sample height of 2-3 mm is sufficient.

-

Sample Compaction: Tap the sealed end of the capillary on a hard surface, or drop it down a long glass tube, to tightly pack the sample at the bottom.[10]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20 °C/min) to find an approximate melting range. This saves time for the precise measurement.[10]

-

Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again with a slow ramp rate (1-2 °C/min).[10]

-

Observation & Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts. The melting point is reported as the range T1-T2.

Diagram: Melting Point Determination Workflow

Caption: Workflow for determining melting point via the capillary method.

Solubility Profile

Solubility is a cornerstone property, directly impacting drug formulation, reaction conditions, and purification strategies. The "like dissolves like" principle is a useful guide; compounds tend to dissolve in solvents of similar polarity.[12]

-

Predicted Solubility: With a logP of ~1.7, the compound is expected to have limited solubility in water and good solubility in many organic solvents like dichloromethane, ethyl acetate, and acetone.[13]

The shake-flask method is the "gold standard" for determining equilibrium solubility.[12][14] It involves saturating a solvent with the compound and then quantifying the amount dissolved.

Causality: The method is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. Shaking or agitation over an extended period maximizes the surface area of the solid and ensures the solution becomes fully saturated. Subsequent separation of the solid is critical to accurately measure the concentration of the dissolved solute.[15]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial. "Excess" means that solid material should still be visible after the equilibration period.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.[12]

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant. It is critical not to disturb the solid material.

-

Filtration (Optional but Recommended): Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the analyte.[12]

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility (e.g., in mg/mL or µM) based on the measured concentration and the dilution factor.

Acidity/Basicity (pKa)

The pKa value defines the ionization state of a molecule at a given pH. This is paramount in drug development as it affects solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

-

Expected pKa: The this compound molecule contains nitrogen atoms that can be protonated. The pyrazole ring is weakly basic. The nitrile group is generally considered neutral. The pKa will likely correspond to the protonation of one of the pyrazole nitrogens. Estimating the exact value is complex, but experimental determination is straightforward.

Potentiometric titration is a highly accurate method for determining pKa values.[16] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[17]

Causality: As the titrant is added, the ionization state of the analyte changes. At the point where exactly half of the compound has been neutralized (the half-equivalence point), the pH of the solution is equal to the pKa of the ionizable group.[18] This is derived from the Henderson-Hasselbalch equation. The pKa is identified as the inflection point on the resulting titration curve.[19]

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[17]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[17]

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode and a stirrer.[17]

-

Initial pH Adjustment: For determining the pKa of the basic nitrogen, the solution should first be made acidic (e.g., to ~pH 2) by adding a strong acid like HCl.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.[17]

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). Determine the equivalence point (the point of steepest slope). The pKa is the pH at the half-equivalence point (i.e., at half the volume of titrant required to reach the equivalence point).[20]

-

Replication: Perform the titration at least in triplicate to ensure reproducibility.[17]

Diagram: pKa Determination via Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[21]

-

Predicted logP: As noted, computational methods predict a logP value of approximately 1.6 - 1.74.[5][7] This suggests the compound is more soluble in the organic phase than in the aqueous phase by a factor of about 40-55.

This direct method remains the benchmark for logP measurement.[14]

Causality: This experiment directly measures the partitioning of a solute between two immiscible liquid phases, n-octanol and water, which serve as surrogates for biological lipids and aqueous physiological fluids, respectively. After equilibration, the concentration of the solute in each phase is measured, and the ratio provides the partition coefficient, P.[21]

Step-by-Step Methodology:

-

Phase Pre-saturation: Mix n-octanol and water in a separatory funnel and shake vigorously. Allow the layers to separate completely. This ensures that each solvent is saturated with the other before the experiment begins, preventing volume changes during partitioning.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a sealed tube. The starting concentration should be chosen to be within the linear range of the analytical detector in both phases.

-

Equilibration: Gently invert or shake the tube for an extended period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases. Avoid vigorous shaking that can cause emulsions.[22]

-

Phase Separation: Centrifuge the tube to ensure a clean separation of the aqueous and organic layers.

-

Quantification: Carefully sample both the n-octanol and water layers. Determine the concentration of the compound in each phase ([organic] and [aqueous]) using a suitable analytical method like HPLC-UV.

-

Calculation:

-

Calculate the partition coefficient: P = [organic] / [aqueous]

-

Calculate logP: logP = log₁₀(P)[21]

-

Expected Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the protons on the benzonitrile and pyrazole rings. The protons on the benzonitrile ring will appear as a complex multiplet system in the aromatic region (~7.5-8.0 ppm). The three protons on the pyrazole ring will appear as distinct signals, likely doublets or triplets, also in the aromatic region but potentially at slightly different chemical shifts due to the electronic environment of the five-membered ring.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, assuming no accidental overlap. Key signals would include the nitrile carbon (C≡N) around 115-120 ppm, and the various aromatic carbons between ~110 and 145 ppm.

-

IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Other significant bands will include C=C stretching from the aromatic rings (~1450-1600 cm⁻¹) and C-H stretching from the aromatic protons (~3000-3100 cm⁻¹).

-

MS (Mass Spectrometry): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 169, corresponding to the molecular weight of the compound.[7] High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₁₀H₇N₃. Common fragmentation patterns would likely involve the loss of HCN (m/z 27) or cleavage of the bond between the two rings.

Conclusion and Future Directions

This compound presents a physicochemical profile that is highly amenable to further development in medicinal chemistry and materials science. Its moderate lipophilicity, favorable TPSA, and hydrogen bonding capabilities make it an attractive scaffold. This guide has provided a comprehensive overview of its known and predicted properties, grounded in the established principles of physical organic chemistry.

The true value of this document lies not only in the data presented but in the robust, validated protocols provided. For researchers working with this molecule or its analogues, these methodologies serve as a practical starting point for rigorous in-house characterization. By systematically determining these core properties, scientists can build the reliable, high-quality datasets necessary to make informed decisions, accelerate research timelines, and unlock the full potential of this versatile chemical entity.

References

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- University of Calgary. Melting point determination.

- Westlab Canada. Measuring the Melting Point. (2023-05-08).

- SSERC. Melting point determination.

- University of Texas at Dallas. Experiment 1 - Melting Points.

- Studylib. Melting Point Determination Lab Protocol.

- ACS Publications. Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education.

- ACD/Labs. LogP—Making Sense of the Value.

- Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25).

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- PubChem. This compound.

- NIH National Library of Medicine. Development of Methods for the Determination of pKa Values. (2013-08-08).

- Chemistry For Everyone (YouTube). How To Determine PKA Of Organic Compounds?. (2025-02-14).

- Oreate AI Blog. How to Determine Pka from Titration Curve. (2025-12-04).

- JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019-01-30).

- Google Patents. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s).

- Asian Journal of Chemistry. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.

- Semantic Scholar. 2-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-aryl)-2-propenals: Versatile Synthons for Preparation of Pyrazolopyrimidines, Pyrazoles, I.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound | C10H7N3 | CID 7164558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. studylib.net [studylib.net]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. westlab.com [westlab.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. youtube.com [youtube.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. acdlabs.com [acdlabs.com]

- 22. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2-(1H-pyrazol-1-yl)benzonitrile (CAS: 25775-03-5): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-pyrazol-1-yl)benzonitrile is a heterocyclic aromatic compound featuring a pyrazole ring attached to a benzonitrile moiety at the ortho position. This molecule stands at the intersection of two critically important pharmacophores in modern drug discovery. The pyrazole nucleus is recognized as a "privileged scaffold," a framework that is recurrent in a multitude of approved drugs and biologically active compounds, particularly in the domain of kinase inhibitors.[1] The benzonitrile group, a stable and versatile functional group, serves not only as a key interaction point in protein-ligand binding but also as a synthetic handle for further molecular elaboration.

This guide provides a comprehensive technical overview of this compound, designed for professionals in the chemical and pharmaceutical sciences. We will delve into its fundamental chemical and physical properties, discuss plausible synthetic strategies, explore its applications as a building block in medicinal chemistry, and provide essential safety and handling protocols. The document culminates in a detailed, representative experimental workflow to illustrate its chemical utility, grounding theoretical knowledge in practical application.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physicochemical properties are foundational to its application in research and development.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 25775-03-5 | [2][3][4][5] |

| Molecular Formula | C₁₀H₇N₃ | [2][4][5] |

| Molecular Weight | 169.18 g/mol | [2][4][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 1-o-Cyanophenyl-pyrazol | [2] |

| SMILES | N#CC1=CC=CC=C1N2N=CC=C2 | [2] |

| InChIKey | FMURBLXVPMFBMG-UHFFFAOYSA-N |[5] |

Figure 1: 2D Molecular Structure of this compound.

Table 2: Computed Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 41.6 Ų | [2][5] |

| XLogP3 | 1.6 | [5] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 |[2] |

Synthesis and Spectroscopic Characterization

Conceptual Synthetic Pathway

The synthesis of N-aryl pyrazoles such as this compound can be achieved through several established methodologies. A highly reliable and common approach is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is particularly effective because the cyano group is strongly electron-withdrawing, which activates the ortho position of the aromatic ring towards nucleophilic attack.

The causality behind this choice is straightforward:

-

Activation: The -CN group withdraws electron density from the benzene ring, making the carbon atom attached to the leaving group (e.g., a halogen like fluorine or chlorine) electrophilic.

-

Nucleophilic Attack: Pyrazole, in the presence of a base, forms the pyrazolate anion, which is a potent nucleophile.

-

Reaction: The pyrazolate anion attacks the activated aromatic ring, displacing the leaving group to form the desired C-N bond.

A typical base for this reaction is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used to facilitate the reaction, which often requires heating.

Figure 2: Conceptual workflow for the synthesis via SNAr reaction.

Spectroscopic Profile

-

¹H NMR: Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the benzonitrile and pyrazole rings. The distinct electronic environments should lead to a complex but interpretable splitting pattern.

-

¹³C NMR: Resonances for the aromatic carbons, with the carbon of the nitrile group appearing significantly downfield (approx. 115-120 ppm) and the carbons attached to nitrogen atoms also showing characteristic shifts.

-

FT-IR: A sharp, strong absorption band around 2220-2230 cm⁻¹ characteristic of the C≡N (nitrile) stretch. Additional bands in the 1400-1600 cm⁻¹ region would correspond to the aromatic C=C and C=N stretching vibrations.

-

Mass Spectrometry: An exact mass measurement should confirm the molecular formula C₁₀H₇N₃, with an expected [M+H]⁺ ion at approximately m/z 170.0718.

Applications in Research and Drug Development

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a cornerstone of modern medicinal chemistry. Its derivatives are known to exhibit a vast array of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[7] A significant number of pyrazole-containing drugs function as kinase inhibitors, where the pyrazole core acts as a bioisostere for other heterocycles and provides a scaffold for orienting substituents to interact with the ATP-binding site of kinases.[1] For instance, series of 2-(1H-pyrazol-1-yl)pyridines have been developed as potent ALK5 kinase inhibitors for potential use in preventing dermal scarring.[8]

Potential as a Versatile Building Block

This compound is an ideal starting material for the synthesis of more complex molecules. The nitrile group is a versatile functional handle that can be:

-

Hydrolyzed to a carboxylic acid, which can then be converted to esters, amides, or other derivatives.

-

Reduced to a primary amine (aminomethyl group), providing a site for further functionalization.

-

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones.

-

Used in cycloaddition reactions to generate other heterocyclic systems like tetrazoles.

This chemical versatility makes it a valuable intermediate for creating libraries of compounds for high-throughput screening in drug discovery programs.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care. The following information is synthesized from available safety data.

Table 3: GHS Hazard Classification

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Source:[5]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[9]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[12]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[9][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[12]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains or waterways.[9][11]

Representative Experimental Protocol: Hydrolysis to 2-(1H-pyrazol-1-yl)benzoic acid

This protocol demonstrates the utility of the nitrile group as a precursor to a carboxylic acid, a common transformation in medicinal chemistry. The procedure is adapted from a known method for a structural isomer.[13]

Principle and Rationale

Base-catalyzed hydrolysis of a nitrile involves the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. This is followed by a series of proton transfers and tautomerization steps to form a primary amide intermediate, which is then further hydrolyzed to a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product, which typically precipitates from the aqueous solution.

Figure 3: Experimental workflow for the hydrolysis of the nitrile group.

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.69 g, 10.0 mmol, 1.0 equiv).

-

Solvent and Reagent Addition: Add ethanol (20 mL), deionized water (20 mL), and sodium hydroxide (0.60 g, 15.0 mmol, 1.5 equiv).

-

Reflux: Heat the reaction mixture to reflux (approximately 105 °C) and maintain it with vigorous stirring for 16 hours. Monitor the reaction progress by TLC or LC-MS if desired.

-

Solvent Removal: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Workup and Extraction: Dilute the remaining aqueous residue with deionized water (30 mL). Transfer the solution to a separatory funnel and extract with ethyl acetate (2 x 30 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

-

Precipitation: Cool the aqueous phase in an ice bath and slowly add 6 M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 5. A solid precipitate should form.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water (10 mL).

-

Drying: Dry the collected solid in a vacuum oven at 50 °C to a constant weight to yield 2-(1H-pyrazol-1-yl)benzoic acid.

Conclusion

This compound is a compound of significant interest due to its constitution from two high-value chemical motifs. Its pyrazole core links it to a wide range of biologically active molecules, while its benzonitrile group provides a gateway for diverse synthetic transformations. With a clear understanding of its properties, synthesis, and safe handling procedures, researchers are well-equipped to leverage this molecule as a strategic building block in the design and synthesis of novel compounds for drug discovery and materials science.

References

- This compound - CAS:25775-03-5. AobChem. [Link]

- This compound. BIOFOUNT. [Link]

- This compound | C10H7N3. PubChem. [Link]

- JR-8399 - Safety D

- Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. Bioorganic & Medicinal Chemistry Letters. [Link]

- Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

- 2-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-aryl)-2-propenals: Versatile Synthons for Preparation of Pyrazolopyrimidines, Pyrazoles, I. Semantic Scholar. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound - CAS:25775-03-5 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]

- 5. This compound | C10H7N3 | CID 7164558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aaronchem.com [aaronchem.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. 4-(1H-PYRAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Spectroscopic Guide to 2-(1H-pyrazol-1-yl)benzonitrile for Advanced Research

This technical guide provides an in-depth analysis of the spectral data for 2-(1H-pyrazol-1-yl)benzonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The unique juxtaposition of a pyrazole ring and a benzonitrile moiety creates a scaffold with diverse biological and photophysical potential. Accurate structural confirmation and purity assessment are paramount for meaningful research, making a thorough understanding of its spectroscopic signature essential. This document moves beyond a simple data repository to explain the causal relationships between the molecular structure and its spectral output, empowering researchers to confidently identify and characterize this compound.

Molecular Identity and Physicochemical Properties

Unambiguous identification begins with a clear definition of the molecule's fundamental properties. This compound is an aromatic compound featuring a pyrazole ring attached to the ortho position of a benzonitrile.

Table 1: Core Identification and Properties of this compound

| Parameter | Value | Source |

| IUPAC Name | 2-pyrazol-1-ylbenzonitrile | PubChem[1] |

| CAS Number | 25775-03-5 | ChemScene[2] |

| Molecular Formula | C₁₀H₇N₃ | PubChem[1] |

| Molecular Weight | 169.18 g/mol | PubChem[1] |

| Exact Mass | 169.063997236 Da | PubChem[1] |

| Structure |  | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment of each proton and carbon atom.

Expertise & Experience: The Rationale Behind the Analysis

The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak.[3] Tetramethylsilane (TMS) serves as the universal internal standard (0 ppm) for both ¹H and ¹³C NMR, providing a stable reference point for chemical shifts.[4] The analysis of the ¹H NMR spectrum focuses on chemical shift, multiplicity (splitting pattern), and integration (proton count), while the ¹³C NMR spectrum provides a count of unique carbon environments.

Data Presentation and Structural Assignment

The following tables summarize the experimentally determined NMR data. The numbering scheme used for assignment is illustrated below:

Table 2: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4' | ~7.47 | Triplet | ~8.0 | 1H |

| H-5' | ~7.58 | Triplet | ~8.0 | 1H |

| H-6' | ~7.64 | Triplet | ~8.0 | 1H |

| H-3, H-3' | ~7.86 | Triplet | ~8.0 | 2H |

| H-5 | ~8.02 | Doublet | ~8.0 | 1H |

| H-4 | ~8.19 | Doublet | ~8.0 | 1H |

Note: The original source data appears to have some inconsistencies in assignment for a molecule of this structure. The provided table reflects a plausible interpretation of the raw data listed in the source. A definitive assignment would require 2D NMR techniques.

Table 3: ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

| Assigned Carbon | Chemical Shift (δ, ppm) |

| C-4' / C-5' / C-6' / C-3 / C-5 / C-4 | 110.0, 124.8, 127.3, 128.4, 128.5, 132.1, 132.4, 132.7, 133.1 |

| C≡N | 117.8 |

Note: The source provides a list of chemical shifts without specific assignments. The nitrile carbon (C≡N) is typically found in the 115-125 ppm range. The remaining signals correspond to the 9 aromatic carbons. Definitive assignment requires advanced techniques like HMQC and HMBC.

Trustworthiness: A Self-Validating Protocol for NMR Data Acquisition

To ensure reproducibility and accuracy, a standardized protocol is essential.

Step-by-Step NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR).[5]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry vial.[6] Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The sample height should be between 4-5 cm.[7]

-

Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.

-

Instrument Setup: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving high-resolution spectra.[7]

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum, using standard instrument parameters for pulse width, acquisition time, and relaxation delay.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

-

Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and identify the chemical shift and multiplicity of each peak.

Caption: NMR Data Acquisition and Analysis Workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying the presence of specific functional groups.

Expertise & Experience: Predicting the Vibrational Signature

For this compound, the most characteristic vibrations are the C≡N stretch of the nitrile, the C-H stretches of the aromatic rings, and the C=C and C-N stretches within the rings themselves. The nitrile group gives a particularly strong and sharp absorption in a relatively clean region of the spectrum, making it a key diagnostic peak.[8] Aromatic C-H stretches typically appear just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches.[9]

Predicted IR Data Presentation

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Nitrile C≡N Stretch | 2230 - 2220 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium - Strong |

| Pyrazole Ring C=N/C-N Stretch | 1550 - 1480 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

Sources for frequency ranges:[8][10][11][12]

Trustworthiness: Protocol for Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid method that requires minimal sample preparation.[13]

Step-by-Step ATR-FTIR Protocol

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[14] Use a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to clean the crystal surface, then allow it to dry completely.

-

Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This captures the ambient spectrum (e.g., CO₂, water vapor) which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

-

Apply Pressure: Lower the pressure arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is crucial for generating a strong evanescent wave interaction.[15]

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to the predicted values.

-

Cleaning: After analysis, raise the pressure arm, remove the sample powder, and thoroughly clean the ATR crystal as described in step 1.[14]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Expertise & Experience: Predicting the Fragmentation Pathway

Using Electron Ionization (EI), a high-energy technique, the molecule is first ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. This high-energy ion then undergoes fragmentation. For this compound, the molecular ion is expected to be prominent. Key fragmentation pathways would likely involve the loss of HCN from the benzonitrile moiety, cleavage of the pyrazole ring, or the loss of the entire pyrazole or cyanophenyl radical.[16]

Predicted Mass Spectrometry Data

Table 5: Key Predicted Mass-to-Charge (m/z) Fragments for this compound

| m/z Value | Ion Identity | Proposed Loss from Parent |

| 169 | [M]⁺• | (Molecular Ion) |

| 142 | [M - HCN]⁺• | Loss of hydrogen cyanide |

| 102 | [C₇H₄N]⁺ | Cyanophenyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 67 | [C₄H₃N₂]⁺ | Pyrazolyl cation |

Note: This is a predictive table based on common fragmentation patterns of related structures.

Caption: Proposed EI Fragmentation Pathway.

Trustworthiness: Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol ensures the sample is suitable for introduction into the mass spectrometer.

Step-by-Step GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[17] The solution must be free of any particulate matter.

-

GC Method Setup: Set the GC parameters. This includes selecting an appropriate capillary column (e.g., a non-polar DB-5 type), setting the injector temperature (e.g., 250 °C), and defining the oven temperature program (e.g., ramp from 100 °C to 280 °C).[18]

-

MS Method Setup: Set the MS parameters, including an EI source energy of 70 eV, a suitable mass scan range (e.g., m/z 40-400), and the detector voltage.

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet. The high temperature vaporizes the sample, and a carrier gas (usually helium) sweeps it onto the analytical column.

-

Separation & Ionization: The compound travels through the GC column, separating it from any impurities. Upon eluting from the column, it enters the MS source where it is bombarded with electrons (EI), causing ionization and fragmentation.

-

Detection & Analysis: The mass analyzer separates the resulting ions based on their m/z ratio, and the detector records their abundance. The resulting mass spectrum is analyzed to identify the molecular ion and key fragment ions.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a robust and multi-faceted spectroscopic profile for this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key nitrile and aromatic functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. By adhering to the detailed protocols and understanding the principles behind the data, researchers can confidently synthesize, purify, and utilize this valuable compound in their drug discovery and materials science endeavors.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- precisionFDA. (n.d.). 2-CHLORO-4-(1H-PYRAZOL-3-YL)BENZONITRILE. U.S. Food & Drug Administration.

- Jiang, Y., et al. (2022). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. National Institutes of Health.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.

- ACS Publications. (2021). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A.

- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.

- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.

- Parmar, V. S., et al. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. ResearchGate.

- ResearchGate. (n.d.). IR spectrum of benzonitrile in the range 500–4000 c m − 1.

- Der Pharma Chemica. (2016). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.

- Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy.

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry.

- Organomation. (n.d.). GC-MS Sample Preparation.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- National Institute of Standards and Technology. (n.d.). Benzonitrile. NIST Chemistry WebBook.

- ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives.

- ResearchGate. (n.d.). Spectral data for compounds.

- U.S. Environmental Protection Agency. (n.d.). Direct Interface GC/MS Method.

- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure.

- ResearchGate. (2021). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions.

- Western University. (n.d.). NMR Sample Preparation.

- Pretsch, E., et al. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.

- MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances.

- LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol.

- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.

- Chemistry LibreTexts. (2020). Functional Groups and IR Tables.

- ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives.

- ResearchGate. (n.d.). Experimental 1 H and 13 C NMR spectra.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- ResearchGate. (n.d.). 1 H NMR spectra of compound 2.

- MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.

Sources

- 1. This compound | C10H7N3 | CID 7164558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. researchgate.net [researchgate.net]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mt.com [mt.com]

- 14. utsc.utoronto.ca [utsc.utoronto.ca]

- 15. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 16. researchgate.net [researchgate.net]

- 17. uoguelph.ca [uoguelph.ca]

- 18. organomation.com [organomation.com]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

Introduction: The Enduring Versatility of the Pyrazole Nucleus

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this aromatic system has demonstrated a remarkable capacity to serve as a pharmacologically active scaffold, leading to the development of a wide array of therapeutic agents.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in interacting with biological targets.[3] The presence of the pyrazole nucleus is a defining feature in numerous established drugs, such as the potent anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant, underscoring its profound impact on modern medicine.[1][4] This guide provides a comprehensive exploration of the diverse biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Pyrazole derivatives have emerged as a significant class of compounds in oncology, exhibiting a broad spectrum of anticancer activities through various mechanisms of action.[5][6] Their structural versatility allows for the design of potent and selective inhibitors of key targets involved in cancer cell proliferation, survival, and metastasis.[5]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer efficacy of pyrazole derivatives stems from their ability to interact with a multitude of cellular targets.[5] Structure-activity relationship studies have been instrumental in optimizing their potency and selectivity.[6]

One of the most prominent mechanisms is the inhibition of protein kinases . Many pyrazole-containing compounds have been developed as potent inhibitors of critical kinases implicated in cancer progression, including:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is a common driver of tumor growth. Pyrazole derivatives have been designed to compete with ATP for the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation.[7]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. Pyrazole-based inhibitors can induce cell cycle arrest, typically at the G2/M phase, by targeting CDKs such as CDK2.[5] For instance, certain pyrazolo[1,5-a]pyrimidine compounds have shown significant inhibitory activity against CDK2/cyclin A2.[5]

-

Bruton's Tyrosine Kinase (BTK): BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is vital for the proliferation and survival of malignant B-cells in various lymphomas.[3] Pyrazole-containing drugs can effectively block this pathway.[3]

-

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Pyrazole-benzothiazole hybrids have demonstrated potent anti-angiogenic effects by inhibiting VEGFR-2.[5]

Another critical mechanism is the disruption of microtubule dynamics . Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis. Some pyrazole derivatives, acting as tubulin polymerization inhibitors, bind to the colchicine binding site on tubulin, preventing the formation of the mitotic spindle.[8]

The induction of apoptosis is a common downstream effect of the aforementioned mechanisms. By inhibiting survival signals and inducing cell cycle arrest, pyrazole derivatives can trigger programmed cell death through the activation of caspase pathways.[8][9]

Illustrative Signaling Pathway: JAK/STAT Inhibition

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway plays a pivotal role in immunity, hematopoiesis, and cell growth.[10] Aberrant activation of this pathway is linked to various cancers.[10] Pyrazole derivatives have been successfully designed as potent JAK inhibitors.

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole derivative.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[11][12]

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.[11]

Step-by-Step Methodology:

-

Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: The pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours). A control group with vehicle-treated cells is also included.[12]

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.[11]

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[11]

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[11]

Causality Behind Experimental Choices: The choice of cell lines should be relevant to the type of cancer being targeted. The concentration range of the pyrazole derivatives should be sufficient to generate a full dose-response curve. The incubation time is chosen to allow for the compound to exert its cytotoxic effects.

Quantitative Data Summary: Anticancer Activity of Pyrazole Derivatives

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Compound 25 | HT29 (Colon) | 3.17 | Axitinib | >10 | [5] |

| Compound 29 | HepG2 (Liver) | 10.05 | Doxorubicin | Not Specified | [5] |

| Compound 36 | CDK2/cyclin A2 | 0.199 | Roscovitine | Not Specified | [5] |

| Compound 43 | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 | [5] |

| Compound 5b | K562 (Leukemia) | 0.021 | ABT-751 | >1 | [8] |

Anti-inflammatory Activity: Quelling the Fires of Inflammation

The anti-inflammatory properties of pyrazole derivatives are well-established, with celecoxib being a prime example of a successful drug in this class.[13][14] These compounds primarily exert their effects by inhibiting enzymes involved in the inflammatory cascade.

Mechanism of Action: Targeting Cyclooxygenase (COX) Enzymes

Inflammation is a complex biological response, and prostaglandins are key mediators of this process.[15] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[13]

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal lining.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[16]

Many pyrazole derivatives, including celecoxib, are selective COX-2 inhibitors .[13][16] By selectively inhibiting COX-2, these compounds can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs that inhibit both COX-1 and COX-2.[16] The diaryl-substituted pyrazole structure of celecoxib allows it to bind effectively to the active site of the COX-2 enzyme.[13]

Signaling Pathway: Prostaglandin Synthesis Inhibition

Caption: Selective inhibition of COX-2 by a pyrazole derivative to block prostaglandin synthesis.

Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a widely used and reliable in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[17][18]

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is primarily mediated by prostaglandins and involves the induction of COX-2.[14] The ability of a compound to reduce the swelling in the later phase is indicative of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Wistar rats or mice are acclimatized to the laboratory conditions for at least one week before the experiment.[17]

-

Compound Administration: The pyrazole derivatives are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac sodium.[19]

-

Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.[17]

-

Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the control group.

Causality Behind Experimental Choices: The use of a positive control helps to validate the experimental model. The time course of paw volume measurement allows for the assessment of the compound's effect on both the early and late phases of inflammation. The dose of the test compound is chosen based on preliminary toxicity studies.

Antimicrobial Activity: Combating Microbial Threats

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[4][20] Their efficacy is often attributed to their ability to interfere with essential microbial processes.

Mechanism of Action: Diverse Modes of Microbial Inhibition

The antimicrobial mechanisms of pyrazole derivatives are varied and can include:

-

Inhibition of DNA Gyrase: DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death. Some pyrazole derivatives have been identified as potent inhibitors of DNA gyrase.[21]

-

Disruption of Cell Wall Synthesis: The bacterial cell wall is essential for maintaining cell integrity. Pyrazole-containing compounds can interfere with the synthesis of peptidoglycan, a key component of the bacterial cell wall.

-

Inhibition of Microbial Enzymes: Pyrazole derivatives can target other essential enzymes in microbial metabolic pathways.

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19] The broth microdilution method is a standard technique for determining MIC.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 9. ClinPGx [clinpgx.org]

- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Experimental and computational study on anti-gastric cancer activity and mechanism of evodiamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. Celecoxib - Wikipedia [en.wikipedia.org]

- 17. ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS [jstage.jst.go.jp]

- 18. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]

- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

literature review on pyrazole-containing compounds in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Moiety

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its remarkable versatility and broad spectrum of biological activities have cemented its importance in drug discovery and development.[2][3] From blockbuster anti-inflammatory drugs to targeted cancer therapies, pyrazole-containing compounds have demonstrated significant therapeutic impact. Over the last few decades, more than 40 pyrazole-containing drugs have received FDA approval, targeting a wide array of clinical conditions.[4]

The unique physicochemical properties of the pyrazole core contribute to its success. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for diverse interactions with biological targets.[4] Furthermore, the pyrazole ring can act as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility.[4] This guide provides a comprehensive overview of pyrazole-containing compounds in medicinal chemistry, delving into their synthesis, diverse pharmacological activities, structure-activity relationships (SAR), and the mechanisms of action of key therapeutic agents.

Synthesis of Pyrazole Derivatives: Building the Core Scaffold

The construction of the pyrazole ring is a well-established area of synthetic organic chemistry, with several reliable methods at the disposal of medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Knorr Pyrazole Synthesis: A Classic and Versatile Method

First reported by Ludwig Knorr in 1883, this method remains a cornerstone for pyrazole synthesis.[5] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[6]

The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7][8] A critical consideration, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, which can be influenced by the steric and electronic properties of the substituents and the reaction pH.[5]

Experimental Protocol: Knorr Synthesis of a Phenylpyrazolone [8]

-

Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.

-

Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

-

Work-up: Once the starting material is consumed, add 10 mL of water to the hot reaction mixture with stirring.

-

Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate the precipitation of the product.

-

Isolation and Purification: Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry. The crude product can be further purified by recrystallization from ethanol.

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another prevalent method for constructing the pyrazole nucleus involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[9] This reaction typically proceeds through a Michael addition followed by cyclization and oxidation or elimination to afford the aromatic pyrazole.[10][11]

Experimental Protocol: Synthesis of a Pyrazole from an α,β-Unsaturated Carbonyl Compound [12]

-

Reaction Mixture: In a round-bottom flask, dissolve the α,β-unsaturated carbonyl compound (1 equivalent) and the desired hydrazine derivative (1.1 equivalents) in absolute ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 5 hours.

-

Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room temperature and then leave it to stand overnight.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration and wash with a small amount of cold ethanol.

-

Purification: Dry the product. If necessary, the crude product can be purified by recrystallization from an appropriate solvent.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, like an alkyne, is a powerful and regioselective method for pyrazole synthesis.[13][14] This approach is particularly useful for accessing polysubstituted pyrazoles with specific substitution patterns that may be difficult to achieve through condensation methods.[15]

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles via 1,3-Dipolar Cycloaddition [13]

-

Hydrazone Formation: In a reaction vessel, add the aldehyde (1.5 mmol) to a solution of p-toluenesulfonyl hydrazide (1.5 mmol). Stir the mixture at room temperature for 3 hours.

-

Diazo Compound Generation: Add a 5 N NaOH solution (1.5 mmol) to the mixture and stir for an additional 20 minutes.

-

Cycloaddition: Add the terminal alkyne (7.5 mmol) to the reaction mixture and stir at 50°C for 48 hours.

-

Work-up: Evaporate the volatile components under reduced pressure. Dissolve the residue in a 1:1 mixture of water and ethyl acetate (70 mL). Separate the organic layer and dry it over MgSO₄.

-

Purification: After filtering and removing the solvent, purify the crude product by flash chromatography to obtain the desired pyrazole.

Caption: A generalized workflow for the synthesis and purification of pyrazole derivatives.

Diverse Biological Activities of Pyrazole-Containing Compounds

The pyrazole scaffold is a versatile pharmacophore found in drugs targeting a wide range of diseases.[16] This section will explore some of the most significant therapeutic areas where pyrazole derivatives have made an impact.

Anti-inflammatory and Analgesic Agents

Historically, pyrazole derivatives have been prominent as non-steroidal anti-inflammatory drugs (NSAIDs).[3] A landmark example is Celecoxib (Celebrex®) , a selective cyclooxygenase-2 (COX-2) inhibitor.[17] COX-2 is an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[18] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, Celecoxib reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[17][19]

Mechanism of Action: Celecoxib and the COX-2 Pathway

Celecoxib exerts its anti-inflammatory effects by blocking the synthesis of pro-inflammatory prostaglandins.[19] The chemical structure of Celecoxib allows it to fit into the larger, more flexible active site of the COX-2 enzyme, while its access to the narrower active site of COX-1 is restricted.[17] This selective inhibition is the basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs.[17]

Caption: Mechanism of action of Celecoxib in the COX-2 signaling pathway.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric) [20][21]

-

Reagent Preparation: Prepare stock solutions of the test pyrazole compounds, a positive control (e.g., Celecoxib), COX Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid.

-

Assay Plate Setup: In a 96-well white opaque plate, add 10 µl of the diluted test inhibitor or Assay Buffer (for the enzyme control). Add the inhibitor control (Celecoxib) to its designated well.

-

Reaction Mixture Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, COX Cofactor, and the reconstituted COX-2 enzyme.

-

Reaction Initiation: Add 80 µl of the reaction mix to each well. Initiate the reaction by adding 10 µl of a diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

-

Data Acquisition: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Anticancer Agents

The pyrazole moiety is a key structural feature in numerous modern anticancer drugs, particularly kinase inhibitors.[22] Kinases are a class of enzymes that play crucial roles in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Ruxolitinib (Jakafi®) is a potent inhibitor of Janus kinases (JAK1 and JAK2).[4] The JAK-STAT signaling pathway is vital for hematopoiesis and immune responses, and its hyperactivation is implicated in myeloproliferative neoplasms like myelofibrosis.[23][24] Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby blocking downstream signaling and reducing abnormal cell proliferation.[25]

Mechanism of Action: Ruxolitinib and the JAK-STAT Pathway

By inhibiting JAK1 and JAK2, Ruxolitinib disrupts the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[24] This prevents the translocation of STATs to the nucleus, where they would otherwise regulate the expression of genes involved in cell proliferation and survival.[23]

Caption: Mechanism of action of Ruxolitinib in the JAK-STAT signaling pathway.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [26]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 10,000 cells per well and incubate overnight.[26][27]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole test compounds for 24-48 hours.

-

MTT Addition: Add 20 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/ml and incubate for 3 hours at 37°C.[26]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 545 nm (with a reference wavelength of 630 nm) using an ELISA plate reader.[26]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Other Therapeutic Areas

The therapeutic applications of pyrazole derivatives extend beyond anti-inflammatory and anticancer agents. They are also found in drugs for:

-

Antimicrobial and Antifungal agents: Certain pyrazole derivatives exhibit significant activity against various bacterial and fungal strains.[28]

-

Antiviral compounds: Pyrazole-containing molecules have been investigated for their potential to inhibit viral replication.

-

Anticonvulsants and Antidepressants: The pyrazole scaffold has been incorporated into molecules targeting the central nervous system.[3]

-

Antidiabetic agents: Some pyrazole derivatives have shown potential in modulating pathways involved in glucose metabolism.

Structure-Activity Relationship (SAR) of Pyrazole Derivatives